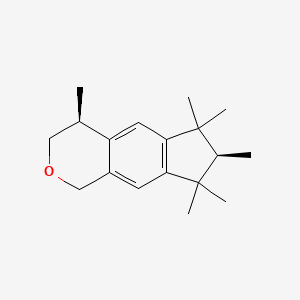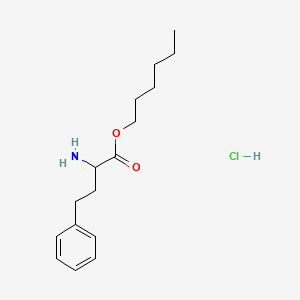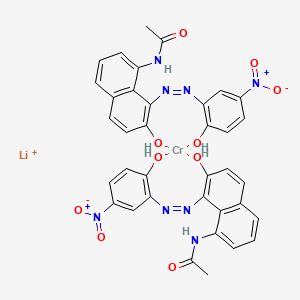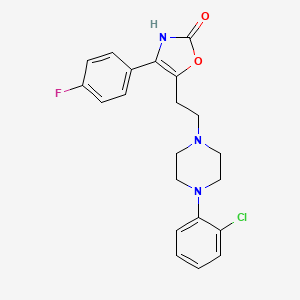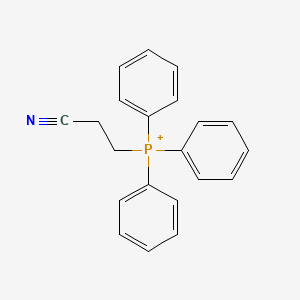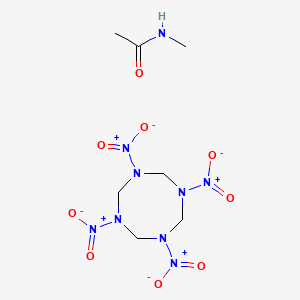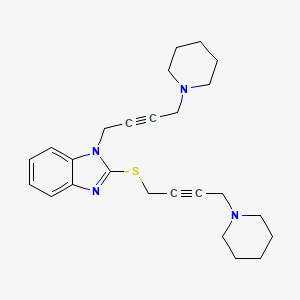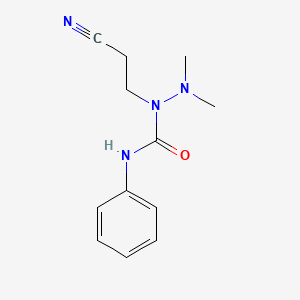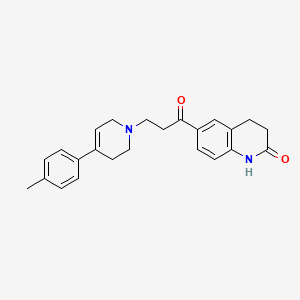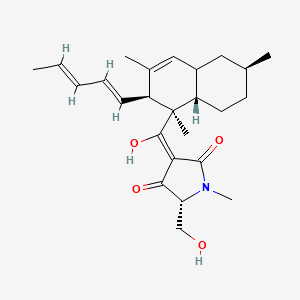
2,4-Pyrrolidinedione, 5-(hydroxymethyl)-3-(hydroxy((1R,2S,4aR,6S,8aS)-1,2,4a,5,6,7,8,8a-octahydro-1,3,6-trimethyl-2-(1E,3E)-1,3-pentadienyl-1-naphthalenyl)methylene)-1-methyl-, (3E,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phomasetin is a bioactive metabolite isolated from the marine fungi Phoma species. It is a tetramic acid derivative known for its inhibitory activity against the integrase enzyme of human immunodeficiency virus type 1 (HIV-1), which is crucial for the virus’s replication cycle . Additionally, phomasetin exhibits antitumor activities against various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phomasetin is synthesized through an intramolecular Diels-Alder reaction, which is a powerful method for constructing functionalized decalin skeletons. The enzymes Fsa2 and Phm7 catalyze this reaction, forming enantiomeric decalin scaffolds . The reaction involves the folding of linear polyenoyl tetramic acid substrates in the binding pocket of these enzymes, which explains the stereoselectivity in the construction of decalin scaffolds .
Industrial Production Methods: Industrial production of phomasetin involves the fermentation of the Phoma species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate phomasetin. The use of bioreactors and optimization of fermentation parameters are crucial for maximizing the yield of phomasetin .
Analyse Chemischer Reaktionen
Types of Reactions: Phomasetin undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels-Alder reaction is particularly significant in its biosynthesis .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions include various decalin derivatives, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Phomasetin has a wide range of scientific research applications:
Wirkmechanismus
Phomasetin exerts its effects by inhibiting the integrase enzyme of HIV-1, which is essential for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, preventing the integration process and thereby inhibiting viral replication . Additionally, phomasetin’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Phomasetin is unique due to its specific stereochemistry and biological activities. Similar compounds include:
Equisetin: Another HIV-1 integrase inhibitor with a similar decalin scaffold but different stereochemistry.
Wakodecalines A and B: Decaline metabolites with moderate antimalarial activity.
Phomadecalins: Compounds with antiviral activity.
Phomasetin stands out due to its potent anti-HIV and antitumor activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
207791-30-8 |
|---|---|
Molekularformel |
C25H35NO4 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(3E,5R)-3-[[(1R,2S,6S,8aS)-1,3,6-trimethyl-2-[(1E,3E)-penta-1,3-dienyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C25H35NO4/c1-6-7-8-9-18-16(3)13-17-12-15(2)10-11-19(17)25(18,4)23(29)21-22(28)20(14-27)26(5)24(21)30/h6-9,13,15,17-20,27,29H,10-12,14H2,1-5H3/b7-6+,9-8+,23-21+/t15-,17?,18-,19-,20+,25-/m0/s1 |
InChI-Schlüssel |
GQYNYOOJEMDNNZ-LWUDIGNESA-N |
Isomerische SMILES |
C/C=C/C=C/[C@H]1C(=CC2C[C@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C)C |
Kanonische SMILES |
CC=CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


